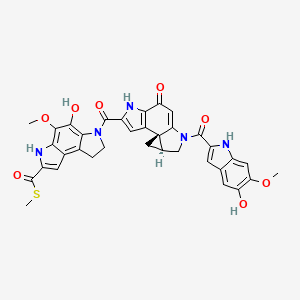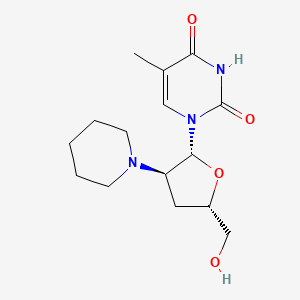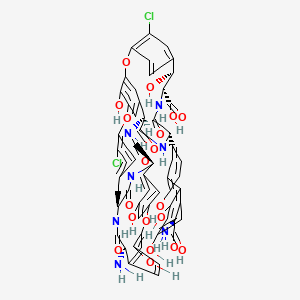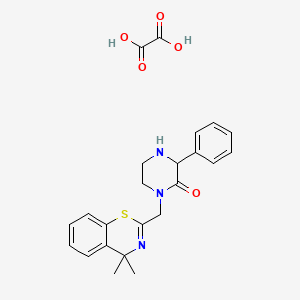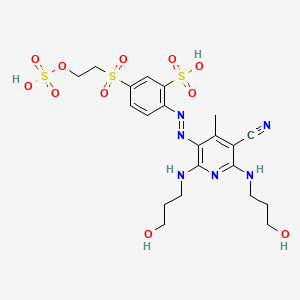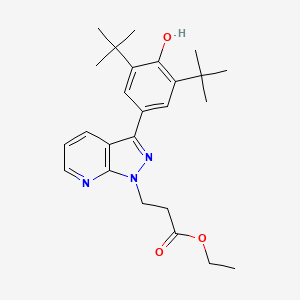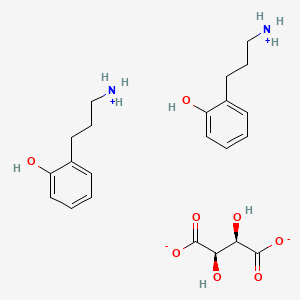
4-((alpha-(4-Chlorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((alpha-(4-Chlorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and a benzoic acid moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((alpha-(4-Chlorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study receptor-ligand interactions due to its piperidine and chlorophenyl groups, which are common in many bioactive molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific receptors or enzymes. Its structure is reminiscent of many pharmacologically active compounds, suggesting potential therapeutic uses.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((alpha-(4-Chlorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid depends on its interaction with molecular targets. The piperidine ring and chlorophenyl group can interact with various receptors or enzymes, modulating their activity. The benzoic acid moiety may also play a role in binding to specific sites, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-((alpha-(4-Chlorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid: shares similarities with compounds like and .
4-chlorophenylpiperazine: Known for its psychoactive properties and use in research on serotonin receptors.
Benzoic acid derivatives: Widely used in various applications, including preservatives and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactions and potential applications across multiple fields. Its ability to undergo various modifications makes it a versatile and valuable compound for scientific research and industrial applications.
Properties
CAS No. |
89573-07-9 |
|---|---|
Molecular Formula |
C27H27ClN2O3 |
Molecular Weight |
463.0 g/mol |
IUPAC Name |
4-[2-[[(4-chlorophenyl)-(2-piperidin-1-ylphenyl)methyl]amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C27H27ClN2O3/c28-22-14-12-20(13-15-22)26(23-6-2-3-7-24(23)30-16-4-1-5-17-30)29-25(31)18-19-8-10-21(11-9-19)27(32)33/h2-3,6-15,26H,1,4-5,16-18H2,(H,29,31)(H,32,33) |
InChI Key |
PHCBSBUTMGVSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2C(C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)

![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
